molecular formula C19H14N4O2 B5322502 3-(4-Phenylmethoxyphenyl)-5-pyrazin-2-yl-1,2,4-oxadiazole

3-(4-Phenylmethoxyphenyl)-5-pyrazin-2-yl-1,2,4-oxadiazole

Cat. No.: B5322502
M. Wt: 330.3 g/mol
InChI Key: AXFMNDSXNGZMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Phenylmethoxyphenyl)-5-pyrazin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, a pyrazine ring, and a phenylmethoxyphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of multiple functional groups and heterocyclic rings in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenylmethoxyphenyl)-5-pyrazin-2-yl-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives, such as esters or acid chlorides, under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents like polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization, chromatography, and distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenylmethoxyphenyl)-5-pyrazin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce halogens, alkyl groups, or other functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-(4-Phenylmethoxyphenyl)-5-pyrazin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways and induce cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Phenylmethoxyphenyl)-5-pyrazin-2-yl-1,2,4-oxadiazole is unique due to the combination of the oxadiazole and pyrazine rings with the phenylmethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of multiple functional groups allows for diverse chemical modifications and applications .

Properties

IUPAC Name

3-(4-phenylmethoxyphenyl)-5-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c1-2-4-14(5-3-1)13-24-16-8-6-15(7-9-16)18-22-19(25-23-18)17-12-20-10-11-21-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFMNDSXNGZMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.